Nicotinamide is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These conditions are characterized by a decline in cognitive function and are associated with decreased levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in cellular energy production and DNA repair. Studies suggest that nicotinamide may help to increase NAD+ levels and offer neuroprotective effects []. However, further research is needed to determine its efficacy and safety in these contexts [].
Topical application of nicotinamide has been widely studied for its potential benefits in improving skin health. Research suggests it may help to:
Beyond the areas mentioned above, nicotinamide is being explored for its potential role in various other conditions, including:
Nicotinamide, also known as niacinamide, is a water-soluble vitamin belonging to the vitamin B family, specifically the vitamin B3 complex. It is an amide derivative of nicotinic acid, featuring a pyridine ring with a primary amide group attached at the meta position. This compound plays a crucial role in cellular metabolism as it is a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in numerous biological redox reactions .
Nicotinamide's primary mechanism of action revolves around its conversion to NAD and NADP. These coenzymes are involved in various cellular processes:
Nicotinamide can also undergo electrophilic substitution reactions due to its aromatic nature, allowing for various transformations of its functional groups .
Nicotinamide is vital for human health and cellular function. It serves as a precursor for NAD and NADP, which are crucial for:
Nicotinamide can be synthesized through several methods:
Nicotinamide has diverse applications across various fields:
Recent studies have explored the interactions of nicotinamide and its derivatives with various materials, particularly focusing on its role in redox chemistry. For example, research has shown that nicotinamide adenine dinucleotide can interact with metal oxides like lithium cobalt oxide, impacting their environmental behavior and transformation mechanisms . These interactions are crucial for understanding both biological processes and environmental implications.
Several compounds share structural or functional similarities with nicotinamide. Here’s a comparison highlighting their uniqueness:
Compound | Structure Type | Key Functions | Unique Features |
---|---|---|---|
Nicotinic Acid | Pyridine derivative | Precursor for NAD | Directly involved in energy metabolism |
Nicotinamide Riboside | Nucleoside | Precursor for NAD | More bioavailable form for NAD synthesis |
Niacin (Vitamin B3) | Carboxylic acid | Precursor for NAD | Can be converted into both nicotinic acid and nicotinamide |
1-Methylnicotinamide | Methylated derivative | Potential anti-inflammatory effects | May act as an active metabolite |
Nicotinic Acid Mononucleotide | Nucleotide | Intermediate in NAD synthesis | Directly involved in nucleotide metabolism |
Nicotinamide's unique position lies in its dual role as both a precursor to vital cofactors (NAD/NADP) and its participation in various biochemical pathways that regulate energy metabolism and cellular functions .
Nicotinamide, systematically named 3-pyridinecarboxamide, is a water-soluble amide derivative of nicotinic acid (niacin). Its molecular formula, C₆H₆N₂O, corresponds to a pyridine ring with a carboxamide group at the third position.
Property | Value | Source |
---|---|---|
Molecular Weight | 122.127 g/mol | |
Melting Point | 129–131°C | |
Solubility | 50 mg/mL in H₂O or DMSO | |
CAS Number | 98-92-0 |
Nicotinamide’s stability under physiological conditions and its role as a NAD⁺ precursor make it indispensable in redox reactions and DNA repair mechanisms. Unlike nicotinic acid, it does not activate the GPR109A receptor, avoiding the flushing side effect.
The discovery of nicotinamide is intertwined with the eradication of pellagra, a disease characterized by dermatitis, dementia, and diarrhea. In the early 20th century, Joseph Goldberger linked pellagra to dietary deficiencies in maize-dependent populations, but it was Conrad Elvehjem who identified nicotinamide as the curative factor in 1937.
This breakthrough led to the fortification of grains with nicotinamide, reducing pellagra mortality from >100,000 deaths in the 1940s to near eradication today.
Vitamin B₃ comprises three forms: nicotinic acid, nicotinamide, and nicotinamide riboside. All convert to NAD⁺, but nicotinamide is preferred in supplements due to its lack of adverse effects.
Form | Key Role | Flushing Effect |
---|---|---|
Nicotinic Acid | Cholesterol modulation | Yes |
Nicotinamide | NAD⁺ synthesis, DNA repair | No |
Nicotinamide Riboside | NAD⁺ booster, anti-aging research | No |
Nicotinamide’s classification as a vitamers underscores its metabolic versatility, enabling participation in over 400 enzymatic reactions.
Nicotinamide and nicotinic acid share a pyridine backbone but differ in functional groups:
Nicotinic acid’s carboxyl group enables it to bind the GPR109A receptor, triggering prostaglandin-mediated vasodilation (flushing). In contrast, nicotinamide’s amide group prevents receptor activation, making it suitable for long-term use.
Property | Nicotinic Acid | Nicotinamide |
---|---|---|
Bioavailability | 85–95% | >95% |
Half-Life | 20–45 minutes | 1–2 hours |
Primary Use | Dyslipidemia | Pellagra, skincare |
This structural nuance explains divergent therapeutic applications: nicotinic acid for lipid management and nicotinamide for dermatological and neurological health.
Nicotinamide, systematically named pyridine-3-carboxamide, possesses the molecular formula C₆H₆N₂O with a molecular weight of 122.12 g/mol [1] [2]. The compound represents a pyridinecarboxamide derivative characterized by a pyridine ring system with a carboxamide functional group attached at the 3-position [3]. The structural framework consists of a six-membered aromatic heterocyclic ring containing one nitrogen atom, with the amide substituent (-CONH₂) positioned meta to the pyridine nitrogen [4].
The chemical structure exhibits planar geometry with the amide group coplanar to the pyridine ring system [5]. The compound's IUPAC Standard InChI designation is InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9), with the corresponding InChIKey DFPAKSUCGFBDDF-UHFFFAOYSA-N [4]. The canonical SMILES representation is O=C(N)C=1C=NC=CC1, illustrating the connectivity between the pyridine nitrogen, the aromatic carbons, and the terminal amide functionality [6].
Nicotinamide exhibits a melting point range of 128-132°C, with most literature sources reporting values between 130-131°C [5] [6] [7]. The compound demonstrates thermal stability up to its melting point, maintaining structural integrity under normal heating conditions [23]. The boiling point occurs at 150-160°C under reduced pressure conditions (0.0007 hPa), while under different pressure conditions it reaches 157°C at 5×10⁻⁴ Torr [6] [7] [23].
The thermal properties reflect the compound's hydrogen bonding capabilities through the amide functional group, contributing to elevated melting and boiling points compared to simple pyridine derivatives [5]. Decomposition temperatures exceed 200°C, indicating substantial thermal stability for pharmaceutical and industrial applications [5].
The density of nicotinamide at 25°C measures 1.40 g/cm³, representing a typical value for crystalline organic compounds containing heteroatoms [5] [6] [7]. The bulk density of the powdered material ranges from 360-600 kg/m³, depending on particle size distribution and packing characteristics [5] [23]. The relative vapor density compared to air equals 4.2, indicating significantly higher molecular weight than atmospheric gases [7] [24].
Vapor pressure measurements at 25°C yield extremely low values of 0.00045 Pa (4.2×10⁻⁴ mmHg), demonstrating minimal volatility under ambient conditions [5] [7] [22]. This low vapor pressure contributes to the compound's stability during storage and handling, with negligible sublimation occurring at room temperature [22].
Table 1: Physical Properties of Nicotinamide
Property | Value | Units | Reference Conditions |
---|---|---|---|
Molecular Weight | 122.12 | g/mol | Standard conditions |
Density | 1.40 | g/cm³ | 25°C |
Bulk Density | 360-600 | kg/m³ | Powder form |
Melting Point | 130-131 | °C | Atmospheric pressure |
Boiling Point | 157 | °C | 5×10⁻⁴ Torr |
Vapor Pressure | 0.00045 | Pa | 25°C |
Vapor Density | 4.2 | Relative to air | Standard conditions |
Nicotinamide demonstrates exceptional water solubility, with values ranging from 500-691 g/L at 20°C, classifying it as freely soluble in aqueous media [5] [9] [11]. The high water solubility results from extensive hydrogen bonding between the amide functional group and water molecules [11]. Temperature-dependent solubility studies reveal increasing solubility with elevated temperatures across the range of 293.15-313.15 K [10] [11].
Organic solvent solubility varies significantly depending on the solvent polarity and hydrogen bonding capacity [9] [10]. Ethanol solubility measures approximately 2.5 mg/mL, while dimethyl sulfoxide and dimethyl formamide exhibit enhanced dissolving power with solubilities reaching 15 mg/mL [9]. The compound shows limited solubility in non-polar solvents due to its hydrophilic character [10].
The octanol-water partition coefficient (Log P) ranges from -0.37 to -0.38, indicating strong hydrophilic character and preferential partitioning into aqueous phases [5] [24] [27]. This parameter influences bioavailability and membrane permeation characteristics in biological systems [24]. The pH of 5% aqueous solutions ranges from 6.0-7.5, demonstrating near-neutral behavior in water [5] [23] [24].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of nicotinamide [12] [18]. Proton Nuclear Magnetic Resonance spectra in dimethyl sulfoxide reveal distinct resonances for the aromatic protons in the pyridine ring, with the H-2, H-4, H-5, and H-6 positions exhibiting characteristic chemical shifts in the 8.7-9.5 ppm spectral region [12] [18]. The amide protons appear as a broad signal around 7.5 ppm due to rapid exchange with solvent molecules [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the aromatic carbon framework with signals corresponding to the pyridine carbons and the carbonyl carbon of the amide group [12]. The carbonyl carbon typically resonates around 165 ppm, consistent with aromatic amide functionalities [12].
Infrared spectroscopy reveals characteristic absorption bands for the amide functional group [12] [15] [19]. The asymmetric and symmetric nitrogen-hydrogen stretching vibrations appear at 3368 cm⁻¹ and 3163 cm⁻¹ respectively in the solid state [15]. The carbonyl stretching frequency occurs around 1678 cm⁻¹, typical for aromatic amides [15] [19]. Raman spectroscopy complements infrared analysis, providing additional vibrational information for structural confirmation [12] [19].
Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the pyridine chromophore, with significant absorption in the 260-280 nm region [12]. The electronic transitions correspond to π-π* excitations within the aromatic system, modified by the electron-withdrawing amide substituent [25].
Nicotinamide exhibits chemical reactivity patterns consistent with aromatic amide compounds, with the amide functionality serving as both a hydrogen bond donor and acceptor [29] [33]. The compound undergoes hydrolysis under acidic and basic conditions, converting to nicotinic acid and ammonia [33]. Hydrolysis kinetics follow first-order kinetics with respect to nicotinamide concentration over a wide pH range [33].
The rate of hydrolysis demonstrates pH dependence with a minimum between pH 4-6, where the half-life extends to approximately 1000 days at 89.4°C [33]. Both general acid and general base catalysis accelerate the hydrolysis reaction, with hydroxyl ions exhibiting a catalytic constant of 11.6 L·hr⁻¹·mol⁻¹ at 89.4°C [33]. Hydrogen ion catalysis occurs with similar efficiency for both protonated and non-protonated forms of nicotinamide [33].
The pyridine nitrogen undergoes protonation with a pKa value of 3.35 at 20°C, reflecting the electron-withdrawing effect of the meta-positioned amide group [24] [26]. This acidic pKa value influences the compound's behavior in biological systems and chemical reactions [26]. The amide nitrogen participates in hydrogen bonding interactions, contributing to crystal packing and intermolecular associations [13] [21].
Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions ortho to the nitrogen atom [31]. The electron-deficient nature of the pyridine ring, enhanced by the amide substituent, facilitates nucleophilic attack by various reagents [31] [35]. Reduction reactions of the pyridine ring produce dihydropyridine derivatives, following established mechanisms for pyridinium reduction [30] [34].
Nicotinamide crystallizes in various polymorphic forms, with the most common structure belonging to the monoclinic crystal system [14] [21]. Single crystal X-ray diffraction studies reveal detailed molecular packing arrangements stabilized by intermolecular hydrogen bonding networks [14] [21]. The amide functional groups participate in extensive hydrogen bonding, forming both donor and acceptor interactions with neighboring molecules [21].
Crystal structure analysis demonstrates that nicotinamide molecules form dimers through complementary hydrogen bonding between amide groups, creating R₂²(8) graph-set motifs [21]. These dimeric units further associate through additional hydrogen bonding interactions and weak π-π stacking interactions between aromatic rings [21]. The dihedral angle between the amide plane and the pyridine ring measures approximately 23.87°, indicating slight deviation from complete planarity [21].
Crystallographic parameters include unit cell dimensions and space group assignments that define the three-dimensional arrangement of molecules within the crystal lattice [14]. The crystal structure exhibits thermal stability with minimal structural changes upon heating below the melting point [14]. Powder X-ray diffraction patterns provide fingerprint identification for polymorphic forms and quality control applications [14].
Irritant